molecular formula C8H3ClF4O B2696442 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 95399-94-3

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B2696442
CAS RN: 95399-94-3
M. Wt: 226.55
InChI Key: VXSSXXLQZFRPHI-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3ClF4O. It has a molecular weight of 226.56 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3ClF4O/c9-6-2-1-5 (8 (11,12)13)4 (3-14)7 (6)10/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 104.4°C and a density of 1.53 g/mL at 25°C . It has a refractive index of n20/D 1.483 . The compound is a liquid at ambient temperature .

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

  • Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : This research highlights the use of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde in palladium-catalyzed ortho C-H hydroxylation of benzaldehydes, showcasing its utility in facilitating complex organic transformations. The study demonstrates the importance of external nucleophiles to the outcome of Pd(IV) reductive eliminations, suggesting the compound's relevance in synthetic organic chemistry (Xiao-Yang Chen et al., 2017).

Material Synthesis and Environmental Applications

  • Synthesis of Fluorinated Microporous Polymers : The compound has been used in the facile synthesis of fluorinated microporous polyaminals for adsorption of carbon dioxide, highlighting its role in developing materials with environmental applications. The incorporation of fluorinated benzaldehydes into the polymer framework increases the material's surface area and CO2 adsorption capabilities, demonstrating the compound's utility in creating advanced materials for gas separation and storage (Guiyang Li et al., 2016).

Chemical Properties and Reaction Mechanisms

  • Aromatic Trifluoromethylation with Metal Complexes : Research on aromatic trifluoromethylation highlights the broader category of reactions where this compound could be implicated, especially in the context of introducing fluorine-containing groups into organic molecules. This work emphasizes the compound's potential in synthesizing fluorine-rich pharmaceuticals and agrochemicals, underlining the strategic importance of fluorination in modern chemical synthesis (O. Tomashenko & V. Grushin, 2011).

Analytical and Diagnostic Applications

  • High-Sensitivity Chromatographic Analysis : 3-Benzoyl-2-quinolinecarboxaldehyde, a compound related to this compound, has been used as a precolumn fluorogenic reagent for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography. This application suggests the potential of closely related compounds in analytical chemistry for detecting and analyzing minute quantities of biologically and chemically significant molecules (S. C. Beale et al., 1989).

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSSXXLQZFRPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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